N-(1-cyclopropylethyl)aniline Hydrochloride
Description
Properties
IUPAC Name |
N-(1-cyclopropylethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9(10-7-8-10)12-11-5-3-2-4-6-11;/h2-6,9-10,12H,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEPSJBKFODTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 1 Cyclopropylethyl Aniline Hydrochloride
N-Alkylation Strategies for Aniline (B41778) Core Functionalization
N-alkylation of aniline is a fundamental process for synthesizing N-substituted anilines. vedantu.com This involves the introduction of an alkyl group onto the nitrogen atom of the aniline molecule. Several methodologies have been developed to achieve this transformation efficiently.
Reductive Amination Protocols for Ketones and Anilines
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming C-N bonds. wikipedia.org This reaction typically involves the condensation of a carbonyl compound (in this case, cyclopropyl (B3062369) methyl ketone) with an amine (aniline) to form an imine intermediate, which is then reduced in situ to the desired amine. wikipedia.org
Transition metal catalysts have proven to be highly effective in mediating reductive amination reactions. nih.gov Catalysts based on metals such as iridium, rhodium, ruthenium, cobalt, nickel, and iron are commonly employed. researchgate.netacs.org These catalysts can activate hydrogen gas or other hydrogen sources, facilitating the reduction of the imine intermediate under milder conditions and with higher efficiency. nih.govresearchgate.net For instance, Cp*Ir complexes with a 2-picolinamide moiety can catalyze the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Ruthenium-based systems, such as [RuCl2(p-cymene)]2/Ph2SiH2, are also very efficient for the reductive amination of aldehydes and ketones with anilines. organic-chemistry.org Recent advancements have also highlighted the use of catalysts based on more earth-abundant metals. nih.gov
A study on the reductive amination of methyl cyclopropyl ketone with various anilines using a rhodium catalyst demonstrated good to excellent yields of the corresponding N-(1-cyclopropylethyl)aniline derivatives. acs.org The reaction conditions and yields for different substituted anilines are presented in the table below.
| Entry | Aniline Substituent | Catalyst | Reductant | Yield (%) |
| 1 | p-methoxy | Rhodium | Carbon Monoxide | 96 |
| 2 | p-methyl | Rhodium | Carbon Monoxide | 92 |
| 3 | p-bromo | Rhodium | Carbon Monoxide | 83 |
| 4 | p-ethoxycarbonyl | Rhodium | Carbon Monoxide | 88 |
| 5 | m-hydroxycarbonyl | Rhodium | Carbon Monoxide | 85 |
Data sourced from a study on reductive amination of cyclopropyl ketones. acs.org
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for reductive amination. researchgate.net Chiral phosphoric acids are prominent organocatalysts that can facilitate the enantioselective reductive amination of ketones. researchgate.netnih.govprinceton.edu These catalysts activate the imine intermediate towards reduction by a hydride donor, such as a Hantzsch ester. organic-chemistry.orgacs.org This approach is particularly valuable for synthesizing chiral amines with high enantioselectivity. researchgate.netnih.gov The use of organocatalysts avoids the potential for metal contamination in the final product and often offers milder reaction conditions. Thiourea derivatives have also been utilized as effective organocatalysts in direct reductive amination reactions. organic-chemistry.org
Nucleophilic Substitution Reactions in N-Alkylation
Nucleophilic substitution is another fundamental strategy for the N-alkylation of anilines. vedantu.com In this approach, the nitrogen atom of aniline acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide (e.g., 1-chloro-1-cyclopropylethane) to form the C-N bond. vedantu.comucalgary.ca This reaction is a classic example of an SN2 reaction. ucalgary.ca However, a significant challenge with this method is the potential for over-alkylation, where the initially formed secondary amine can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium salt. wikipedia.org Careful control of reaction conditions and stoichiometry is necessary to favor the desired mono-alkylation product.
Alternative Coupling Approaches for C-N Bond Formation
Beyond traditional reductive amination and nucleophilic substitution, several other coupling methodologies have been developed for the formation of C-N bonds. These include:
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides or triflates and amines. galchimia.comresearchgate.net It offers a broad substrate scope and functional group tolerance.
Chan-Lam Coupling: This copper-catalyzed reaction couples arylboronic acids with amines to form C-N bonds and can be a viable alternative to palladium-catalyzed methods. galchimia.com
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Reactions: These sustainable reactions utilize alcohols as alkylating agents, where a metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde or ketone in situ. researchgate.netacs.org This intermediate then undergoes reductive amination with the amine, and the borrowed hydrogen is returned in the reduction step, with water being the only byproduct. researchgate.net Iron complexes have been shown to catalyze this type of C-N bond formation. acs.org
Photoredox and Electrochemical Methods: These emerging techniques utilize light or electricity to drive C-N bond formation, often under mild conditions and with high atom economy. virginia.edu Nickel-catalyzed photoredox systems have been developed for aryl-amine cross-coupling reactions. virginia.edu
Stereoselective Synthesis of N-(1-cyclopropylethyl)aniline Hydrochloride
The 1-cyclopropylethyl group in N-(1-cyclopropylethyl)aniline contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial in medicinal chemistry and materials science.
Asymmetric reductive amination is a key strategy for achieving stereoselective synthesis. acs.org This can be accomplished using either chiral transition metal catalysts or chiral organocatalysts. researchgate.net Chiral phosphoric acids, for example, have been successfully used to catalyze the asymmetric reductive amination of a wide range of ketones, affording chiral amines with high enantiomeric excess. acs.org The development of new chiral catalysts continues to be an active area of research to improve the efficiency and selectivity of these transformations. acs.org
Another approach involves the use of chiral sulfinimines. The addition of organometallic reagents to chiral N-tert-butanesulfinyl imines, followed by intramolecular cyclization, has proven to be an effective method for the stereoselective synthesis of nitrogen-containing heterocycles and could be adapted for the synthesis of chiral acyclic amines. nih.gov
Enantioselective Approaches to the Chiral Cyclopropylethyl Moiety
The core of this compound's structure is the chiral 1-cyclopropylethyl moiety. The absolute configuration of this stereocenter is critical, necessitating the use of enantioselective synthetic methods. Key strategies focus on the asymmetric synthesis of the cyclopropylamine (B47189) precursor or the asymmetric functionalization of a cyclopropyl group.
One prominent approach involves the use of chiral reagents or catalysts to guide the stereochemical outcome of the reaction. For instance, the asymmetric synthesis of cyclopropylamines can be achieved starting from N-sulfinyl α-chloro ketimines. nih.gov Treatment of these chiral precursors with Grignard reagents can yield chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and diastereoselectivity. nih.gov The tert-butanesulfinamide group, developed by Ellman, is a versatile chiral auxiliary widely used in the asymmetric synthesis of a vast array of amines for the discovery and production of drugs and agrochemicals. yale.edu Subsequent removal of the sulfinyl group provides the desired enantioenriched cyclopropylamine.
Catalytic asymmetric cyclopropanation is another powerful tool. researchgate.net Chiral dirhodium catalysts, for example, are effective in the cyclopropenation of alkynes with diazo compounds, which can be further functionalized. wiley-vch.de Similarly, catalytic asymmetric Michael-initiated ring-closure reactions can be employed to construct chiral cyclopropyl structures with excellent diastereoselectivities and high enantiomeric excess (ee). nih.govresearchgate.net These methods provide access to densely substituted chiral cyclopropanes that can be converted to the target amine moiety. mdpi.com
The table below summarizes various catalytic systems used in the enantioselective synthesis of chiral cyclopropane (B1198618) derivatives, which are precursors to the key moiety.
| Catalyst/Reagent System | Reaction Type | Substrates | Enantioselectivity (ee) | Reference |
| Chiral N-sulfinyl ketimines | 1,3-dehydrohalogenation / Grignard addition | α-chloro ketimines, Grignard reagents | Good to excellent diastereoselectivity | nih.gov |
| (DHQD)2AQN | Michael-initiated ring-closure | α-purine acrylates, α-bromo-carboxylic esters | 93-97% ee | nih.gov |
| Chiral Dirhodium Catalyst | Carbene C–H Insertion | Alkenes, Diazo compounds | High enantioselectivity | nih.gov |
| Chiral Iron Porphyrin | Cyclopropanation | Arylalkenes, Diazoacetonitrile | High enantioselectivity | researchgate.net |
Diastereoselective Synthesis and Separation Techniques
When a synthetic route involves combining two chiral fragments or introducing a new stereocenter into a molecule that already contains one, diastereomers are formed. Diastereoselective synthesis aims to control the reaction to favor the formation of one diastereomer over others.
In the context of this compound, a diastereoselective approach could involve the reaction of a chiral aniline precursor with a racemic or chiral cyclopropylethylating agent. The inherent chirality of the aniline derivative can influence the stereochemical outcome of the N-alkylation step, a phenomenon known as substrate-controlled diastereoselection. The efficiency of this selection often depends on the steric and electronic properties of the directing group on the chiral substrate.
Alternatively, if a mixture of diastereomers is produced, efficient separation is required. The distinct physical properties of diastereomers, such as boiling point, melting point, and solubility, allow for their separation using conventional techniques.
Key Separation Techniques:
Fractional Crystallization: This technique exploits differences in the solubility of diastereomeric salts. By reacting the diastereomeric amine mixture with a chiral acid, diastereomeric salts are formed which can often be separated by careful crystallization.
Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers and can also be highly effective for separating diastereomers. Standard column chromatography on silica (B1680970) gel can also be sufficient for separating diastereomers due to their different polarities.
The choice of separation technique depends on the scale of the synthesis and the physical characteristics of the diastereomers.
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly integral to modern synthetic process design, aiming to reduce the environmental impact of chemical manufacturing. primescholars.com This involves designing products and processes that minimize the use and generation of hazardous substances. mlsu.ac.in For the synthesis of this compound, this translates to employing safer solvents, reducing waste, and improving energy efficiency. acs.org
Solvent-Free and Aqueous Medium Methodologies
A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful. rsc.org
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions can offer significant environmental benefits. researchgate.net For aniline derivatives, methodologies have been developed that proceed under solvent-free conditions, often catalyzed by Brønsted acidic ionic liquids. rsc.orgrsc.org These reactions can produce N-substituted anilines in good to excellent yields without the need for a conventional solvent medium. researchgate.net This approach not only reduces solvent waste but can also lead to simpler work-up procedures and higher reaction rates.
Aqueous Medium Methodologies: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, modern catalytic systems have enabled a range of reactions in aqueous media. organic-chemistry.org For instance, palladium-catalyzed amination reactions with aqueous ammonia (B1221849) have been developed for the synthesis of primary anilines. organic-chemistry.org Similarly, the synthesis of anilines from arylboronic acids can be achieved in aqueous conditions using inexpensive and common reagents. organic-chemistry.org The polymerization of aniline has also been extensively studied in aqueous media. bohrium.com
| Methodology | Catalyst/Conditions | Substrates | Yield | Key Advantage | Reference |
| Solvent-Free | Brönsted acidic ionic liquid [bsmim][NTf2] | Aldehydes, Anilines | Up to 99% | Eliminates organic solvents, scalable | rsc.orgrsc.org |
| Solvent-Free | Na2CO3 | 1-chloro-2-nitrobenzene, Anilines | 70-90% | Mild conditions, simple procedure | researchgate.net |
| Aqueous Medium | CuI-nanoparticles | Aryl halides, Ammonia | Good yields | No organic solvent or ligand required | organic-chemistry.org |
| Aqueous Medium | H2N-OSO3H / NaOH(aq) | Arylboronic acids | Good yields | Uses inexpensive, mild nitrogen source | organic-chemistry.org |
Atom Economy and Process Efficiency in Industrial Research
Atom Economy: Introduced by Barry Trost, atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A reaction with 100% atom economy produces no waste byproducts. nih.gov Synthetic routes should be designed to maximize atom economy. mlsu.ac.in For example, addition reactions like the Diels-Alder reaction have 100% atom economy, whereas substitution and elimination reactions are inherently less efficient as they generate byproducts. wikipedia.orgnih.gov The Gabriel synthesis of primary amines, for instance, has a very low atom economy (<50%) as it produces stoichiometric quantities of phthalic acid derivatives as waste. primescholars.com In contrast, catalytic hydrogenation is an example of a highly atom-economical reaction. primescholars.com
For the synthesis of N-(1-cyclopropylethyl)aniline, a route involving the direct N-alkylation of aniline with a 1-cyclopropylethyl precursor via a borrowing-hydrogen strategy would exhibit high atom economy, as water is the only byproduct. researchgate.net
Flow Chemistry Applications in Process Optimization
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages for process optimization. semanticscholar.org This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. mdpi.comnih.gov
The synthesis of this compound can benefit from flow chemistry at several stages. For example, the N-alkylation of aniline is a reaction that can be optimized in a continuous flow setup. organic-chemistry.org By pumping streams of aniline and the alkylating agent through a heated column packed with a heterogeneous catalyst, reaction conditions can be rapidly screened and optimized. semanticscholar.org Inline analytical techniques, such as FT-IR and mass spectrometry, can provide real-time data, enabling automated, closed-loop optimization of yield and purity. semanticscholar.org
Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates, as the small reactor volume enhances heat transfer and minimizes safety risks. nih.gov A two-step continuous flow process has been developed for the synthesis of 1,1-cyclopropane aminoketones, demonstrating the potential for multi-step syntheses in flow with high productivity and short residence times. mpg.de This approach could be adapted for the synthesis of the target molecule, potentially telescoping multiple reaction steps into a single, continuous operation. durham.ac.uk
Parameters for Flow Chemistry Optimization:
Flow Rate: Controls the residence time of reactants in the reactor.
Temperature: Can be precisely controlled for optimal reaction kinetics and selectivity.
Pressure: Allows for the use of solvents above their boiling points, accelerating reactions.
Stoichiometry: Reactant ratios can be easily and accurately varied.
Catalyst Loading: In packed-bed reactors, the amount and activity of the catalyst can be fine-tuned.
Reaction Chemistry and Derivatization of N 1 Cyclopropylethyl Aniline Hydrochloride
Role as a Key Intermediate in Complex Organic Synthesis
Anilines are foundational building blocks in organic synthesis due to their nucleophilicity and the reactivity of the attached aromatic ring. The specific structure of N-(1-cyclopropylethyl)aniline makes it a valuable intermediate for introducing the cyclopropylethyl motif into more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and analogues of natural products.
Precursor in Nitrogen-Containing Heterocyclic Compound Synthesis
Anilines are extensively used in annulation reactions to construct fused heterocyclic systems. N-(1-cyclopropylethyl)aniline can serve as a precursor in several classical and modern synthetic methodologies to produce a variety of nitrogen-containing heterocycles.
Quinoline (B57606) Synthesis: Classic methods like the Skraup, Combes, or Friedländer syntheses utilize anilines to construct the quinoline core. nih.goviipseries.org For instance, the reaction of an aniline (B41778) with α,β-unsaturated aldehydes or ketones under acidic conditions (Skraup synthesis) or with β-diketones (Combes synthesis) leads to substituted quinolines. iipseries.org N-(1-cyclopropylethyl)aniline could be employed in these reactions to yield quinolines bearing its characteristic substituent on the nitrogen atom, which would subsequently become part of the quinolinium ring system or influence the reaction's regiochemistry. thieme-connect.com More contemporary methods involve the transition-metal-catalyzed cyclization of appropriately substituted anilines. nih.govorganic-chemistry.orgmdpi.com
Carbazole Synthesis: Carbazoles, another important class of N-heterocycles, can be synthesized from anilines. acs.org Palladium-catalyzed reactions, such as the double N-arylation of primary amines or intramolecular cyclization of 2-aminobiphenyls, are common strategies. nih.govnih.govorganic-chemistry.org N-(1-cyclopropylethyl)aniline could be utilized in multi-step sequences where it is first coupled with a suitable partner to form a biphenyl (B1667301) precursor, followed by intramolecular cyclization to afford a 9-(1-cyclopropylethyl)carbazole derivative. beilstein-journals.org
Application in Natural Product and Analogue Synthesis Research
While N-(1-cyclopropylethyl)aniline itself is not a known natural product, its structural components—the aniline and cyclopropane (B1198618) moieties—are found in numerous bioactive molecules and natural products. nih.govnih.govopenmedicinalchemistryjournal.com The cyclopropane ring, in particular, is a desirable feature in medicinal chemistry as it can impart conformational rigidity and metabolic stability.
Therefore, N-(1-cyclopropylethyl)aniline serves as a valuable building block for the synthesis of analogues of natural products. researchgate.net Medicinal chemists can incorporate this moiety into known pharmacophores to explore structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles. Its use allows for the creation of novel chemical entities that mimic the spatial arrangement of natural products while introducing a non-natural, sterically defined group.
Modifications of the Aniline Nitrogen
The nitrogen atom in N-(1-cyclopropylethyl)aniline is a nucleophilic center and can readily undergo reactions with various electrophiles. As a secondary amine, it exhibits characteristic reactivity in acylation, sulfonylation, alkylation, and arylation reactions.
Acylation and Sulfonylation Reactions
Acylation: The reaction of N-(1-cyclopropylethyl)aniline with acylating agents such as acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) would produce the corresponding N-acyl-N-(1-cyclopropylethyl)aniline (an amide). This is a standard transformation for secondary amines. researchgate.netresearchgate.net
Sulfonylation: The Hinsberg test is a classic chemical test that uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines. wikipedia.orgbyjus.comcgchemistrysolutions.co.inbyjus.comchemistrylearner.com When N-(1-cyclopropylethyl)aniline (a secondary amine) is treated with benzenesulfonyl chloride in the presence of aqueous alkali, it is expected to form a solid precipitate of N-phenyl-N-(1-cyclopropylethyl)benzenesulfonamide. byjus.com Unlike the sulfonamide formed from a primary amine, this product lacks an acidic proton on the nitrogen and is therefore insoluble in the alkaline solution. cgchemistrysolutions.co.inchemistrylearner.com This reaction provides a reliable method for both derivatization and characterization.
| Transformation | Electrophile | Base/Catalyst | Solvent | Product Type |
|---|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | Dichloromethane (DCM) | Amide |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Triethylamine (B128534) (Et₃N) | Tetrahydrofuran (THF) | Amide |
| Sulfonylation | Benzenesulfonyl Chloride (PhSO₂Cl) | Aqueous NaOH | Water/Organic Biphase | Sulfonamide |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | Chloroform (CHCl₃) | Sulfonamide |
Further Alkylation and Arylation Studies
Alkylation: As a secondary amine, N-(1-cyclopropylethyl)aniline can be further alkylated to form a tertiary amine. wikipedia.org This can be achieved by reaction with alkyl halides, though overalkylation to a quaternary ammonium (B1175870) salt is a possibility. wikipedia.org A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the tertiary amine. organic-chemistry.org Recently, methods for the self-limiting alkylation of ammonia (B1221849) surrogates have been developed, providing selective access to secondary and tertiary amines. acs.orgresearchgate.net
Arylation: The introduction of an additional aryl group onto the nitrogen atom can be accomplished via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands to couple amines with aryl halides or triflates. wikipedia.orglibretexts.orgorganic-chemistry.org Applying these conditions to N-(1-cyclopropylethyl)aniline would enable the synthesis of various N-aryl-N-(1-cyclopropylethyl)anilines, which are valuable structures in materials science and medicinal chemistry. acs.orgacs.org Nickel-catalyzed N-arylation has also emerged as a potent alternative, capable of coupling amines with a broad range of (hetero)aryl halides under mild conditions. researchgate.net Metal-free arylation methods using reactive intermediates like arynes have also been reported. nih.gov
Transformations Involving the Cyclopropyl (B3062369) Moiety
The cyclopropane ring is a strained three-membered ring that can undergo unique chemical transformations, most notably ring-opening reactions. researchgate.net The reactivity of the cyclopropyl group in N-(1-cyclopropylethyl)aniline is influenced by the adjacent amine and phenyl groups.
Electrophilic Ring Opening: The cyclopropane ring can be opened by reaction with electrophiles. nih.govnih.govresearchgate.net In the case of the hydrochloride salt, the protonated ammonium group acts as a σ-withdrawing group, which can weaken the distal (C2-C3) bond of the cyclopropane ring. nih.gov Treatment with a strong acid or electrophile can initiate protonation or coordination, leading to the formation of a cationic intermediate. This intermediate can then be attacked by a nucleophile, resulting in a ring-opened product. Research on the analogous compound, trans-2-phenylcyclopropylamine hydrochloride, has shown that electrophilic ring-opening occurs at the distal bond, a finding consistent with the electronic effects of the ammonium group. nih.gov
Radical Cycloadditions: N-aryl cyclopropylamines can participate in radical [3+2] cycloaddition reactions with alkenes. acs.org These reactions can be catalyzed by transition metals like iron(II) or initiated photochemically, proceeding through a single electron transfer (SET) mechanism. acs.orgchemrxiv.orgchemrxiv.org This process involves the single-electron oxidation of the amine, followed by ring-opening of the cyclopropane to form a distonic radical cation, which then engages with an alkene to form a five-membered ring. This methodology provides a powerful route to polyfunctionalized cyclopentylamines. acs.orgrsc.org
Ring-Opening Reactions of Cyclopropyl Group in Research
The cyclopropane ring is susceptible to cleavage under various conditions due to its inherent ring strain. Research into related N-cyclopropylaniline compounds has elucidated several mechanisms for ring-opening, which are broadly applicable to N-(1-cyclopropylethyl)aniline. These reactions are valuable for creating linear, functionalized molecules from a cyclic precursor.
Electrophilic ring-opening is a common pathway, particularly for cyclopropanes substituted with donor groups like an amine. nih.gov In the context of the hydrochloride salt, the protonated ammonium group acts as a strong σ-acceptor. This electronic effect is predicted to weaken the distal carbon-carbon bond (the one furthest from the substituent), making it the primary site for electrophilic attack. nih.gov Studies on analogous compounds, such as trans-2-phenylcyclopropylamine•HCl, have shown that electrophilic cleavage indeed occurs at this distal bond. nih.gov This process is often initiated by protonation or interaction with a Lewis acid, leading to the formation of a carbocationic intermediate that can be trapped by various nucleophiles. nih.govresearchgate.net
Radical-mediated ring-opening represents another significant pathway. Research on N-cyclopropyl-N-alkylanilines has demonstrated that under certain conditions, such as reaction with nitrous acid, a mechanism involving an amine radical cation can be initiated. researchgate.net This is followed by a rapid opening of the cyclopropyl ring to generate an iminium ion with a carbon-centered radical, which can then react further. researchgate.net The specific products depend on the reagents present to react with the radical intermediate. researchgate.netnih.gov
The table below summarizes key research findings on the ring-opening reactions of cyclopropylamine (B47189) derivatives.
| Reaction Type | Reagent/Condition | Key Intermediate | Typical Products | Reference |
| Electrophilic Opening | Superacid (e.g., HSO3F-SbF5) | Dicationic species | Ring-opened phenylalkyl amides (after trapping) | nih.gov |
| Radical-Mediated Opening | Nitrous Acid (HNO2) | Amine radical cation, iminium radical | N-nitrosoanilines, aldehydes, isoxazolines | researchgate.net |
| Lewis Acid-Promoted | Aluminum Trichloride (AlCl3) | Aziridine intermediate | N-(2-chloropropyl)amides, 2-oxazolines | researchgate.net |
| Nickel-Catalyzed Opening | Ni(ClO4)2 / Ligand | Ni(II) complex | γ-amino acid derivatives | thieme-connect.com |
Functionalization of the Cyclopropyl Ring
Beyond ring-opening, research has also explored the functionalization of the cyclopropane ring itself, preserving the three-membered structure while introducing new chemical groups. This allows for the synthesis of more complex cyclopropyl derivatives.
A key strategy for functionalizing the cyclopropane ring in related systems involves selective metallation. bohrium.com For instance, N-alkyl-N-Boc-substituted 1-amino-2-alkynylcyclopropanes can undergo selective lithiation at the carbon atom alpha to the triple bond. bohrium.com While this example involves an adjacent activating group, similar principles of directed metallation could potentially be applied to structures like N-(1-cyclopropylethyl)aniline. Following lithiation, the resulting organolithium intermediate can react with a variety of electrophiles to introduce new substituents onto the cyclopropyl ring. bohrium.com
This method provides a pathway to derivatives with cis-stereochemistry between the amino group and the newly introduced substituent. bohrium.com The functional groups that can be introduced are diverse, as illustrated by the range of electrophiles used in these studies.
The table below presents examples of electrophiles used for the functionalization of lithiated aminocyclopropane derivatives.
| Electrophile | Reagent Example | Introduced Functional Group | Reference |
| Aldehydes | Acetaldehyde | Hydroxyethyl group | bohrium.com |
| Ketones | Acetone | 2-Hydroxyprop-2-yl group | bohrium.com |
| Disulfides | Dimethyl disulfide | Methylthio group | bohrium.com |
| Carbon Dioxide | CO2 | Carboxylic acid group | bohrium.com |
| Chloroformates | Methyl chloroformate | Methoxycarbonyl group | bohrium.com |
| Alkyl Halides | Iodomethane | Methyl group | bohrium.com |
Studies on the Amine Hydrochloride Formation and Reactivity
The hydrochloride salt of N-(1-cyclopropylethyl)aniline is formed through a straightforward acid-base neutralization reaction. The lone pair of electrons on the secondary amine's nitrogen atom acts as a base, accepting a proton from hydrochloric acid (HCl). quora.comlibretexts.org This reaction converts the neutral amine into a positively charged ammonium salt, with the chloride ion acting as the counter-ion. quora.com This conversion significantly increases the water solubility of the compound. quora.com
The formation of the hydrochloride salt has a profound impact on the reactivity of the amine group. The protonated nitrogen in the ammonium salt is no longer nucleophilic. libretexts.org Therefore, for reactions that require the amine to act as a nucleophile, such as acylation or alkylation, a base must be added to neutralize the hydrochloride and regenerate the free amine. libretexts.orgcommonorganicchemistry.com Common bases used for this purpose include triethylamine (TEA) or sodium hydroxide. nih.govcommonorganicchemistry.com
Amine hydrochloride salts themselves can also be utilized as bifunctional reagents in certain transformations. For example, in copper-catalyzed reactions, amine hydrochlorides have been used for the aminochlorination of maleimides, where both the amine and the chloride are incorporated into the product. rsc.org While this specific reaction may not be directly applicable to N-(1-cyclopropylethyl)aniline, it illustrates the potential for the hydrochloride salt to participate in reactions beyond simple acid-base chemistry.
The table below outlines typical reactions involving the amine hydrochloride moiety.
| Reaction | Purpose | Typical Reagents | Condition | Product Type | Reference |
| Neutralization | Regenerate free amine | Triethylamine, NaOH | Aprotic or aqueous solvent | Free N-(1-cyclopropylethyl)aniline | nih.govcommonorganicchemistry.com |
| Acylation | Form an amide | Acid chloride, Base (e.g., TEA) | Room Temperature, Aprotic solvent | N-acyl-N-(1-cyclopropylethyl)aniline | libretexts.orglibretexts.orgcommonorganicchemistry.com |
| Alkylation | Form a tertiary amine | Alkyl halide | Use of excess amine or another base | N-alkyl-N-(1-cyclopropylethyl)aniline | libretexts.org |
Mechanistic and Theoretical Investigations of N 1 Cyclopropylethyl Aniline Hydrochloride
Elucidation of Reaction Mechanisms for its Formation and Transformations
The formation of N-(1-cyclopropylethyl)aniline, the free base of the corresponding hydrochloride salt, is primarily achieved through the N-alkylation of aniline (B41778). This process involves the formation of a carbon-nitrogen bond between the aniline nitrogen and the electrophilic carbon of a 1-cyclopropylethyl precursor. The mechanistic details of this transformation are governed by the principles of nucleophilic substitution reactions.
The N-alkylation of aniline with a suitable 1-cyclopropylethyl electrophile, such as 1-cyclopropylethyl bromide, can theoretically proceed through two distinct nucleophilic substitution pathways: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The operative pathway is dictated by factors including the structure of the electrophile, the nucleophilicity of the amine, the solvent, and the nature of the leaving group. researchgate.net
The SN2 pathway involves a single concerted step where the aniline nitrogen attacks the electrophilic carbon atom, concurrently displacing the leaving group. This mechanism is characterized by an inversion of stereochemistry at the electrophilic carbon. However, the substrate in this case is a secondary alkyl halide, which presents significant steric hindrance around the reaction center, generally disfavoring the SN2 pathway compared to primary alkyl halides. ucalgary.ca
The SN1 pathway proceeds through a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a secondary carbocation intermediate (1-cyclopropylethyl cation). This is followed by a rapid, non-rate-determining attack by the nucleophilic aniline on the carbocation. This pathway is favored for secondary and tertiary substrates that can form relatively stable carbocation intermediates.
Given the secondary nature of the 1-cyclopropylethyl electrophile, the reaction likely proceeds through a mechanism with significant SN1 character, potentially competing with or transitioning into an SN2 pathway depending on the specific reaction conditions. The unique electronic properties of the adjacent cyclopropyl (B3062369) group play a crucial role in favoring the SN1 pathway, as discussed below.
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Determining Step | Formation of carbocation | Nucleophilic attack |
| Intermediate | Carbocation | None (Transition state) |
| Kinetics | First-order (depends on electrophile) | Second-order (depends on electrophile and nucleophile) |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Preference | 3° > 2° >> 1° | 1° > 2° >> 3° |
| Favored by | Stable carbocation, polar protic solvents | Strong nucleophile, unhindered substrate |
The cyclopropyl group exerts a profound influence on the N-alkylation reaction, primarily through its unique electronic properties that stabilize an adjacent positive charge. wikipedia.org The bonding in a cyclopropane (B1198618) ring is described by the Walsh orbital model, which depicts the C-C bonds as having significant p-character, making them electronically similar to π-bonds in alkenes. wikipedia.org
This "pseudo-double-bond" character allows the cyclopropyl group to effectively stabilize an adjacent carbocation through hyperconjugation. The C-C bonds of the ring can align with the empty p-orbital of the carbocationic center, delocalizing the positive charge. This phenomenon, known as cyclopropylcarbinyl cation stabilization, is exceptionally strong.
Influence on Reaction Rate: The powerful stabilizing effect of the cyclopropyl group on the 1-cyclopropylethyl carbocation intermediate significantly lowers the activation energy for the SN1 pathway. This leads to a substantial rate enhancement compared to the N-alkylation with analogous secondary alkyl halides, such as an isopropyl halide, where carbocation stabilization relies on weaker inductive effects and C-H hyperconjugation.
Influence on Reaction Selectivity: The stabilization of the carbocation intermediate strongly favors the SN1 mechanism over the SN2 mechanism. This selectivity ensures that the reaction proceeds efficiently even with a moderately nucleophilic amine like aniline. While cyclopropylcarbinyl systems can sometimes undergo rearrangement via ring-opening under strongly acidic or high-temperature conditions, the direct N-alkylation to form the intact N-(1-cyclopropylethyl)aniline is typically the major pathway under standard alkylation conditions. researchgate.net The presence of the aniline nucleophile readily traps the stabilized carbocation before significant rearrangement can occur.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides invaluable insights into the molecular properties of N-(1-cyclopropylethyl)aniline that are not easily accessible through experimental means alone. Methods like Density Functional Theory (DFT) can be used to model its electronic structure, conformation, and spectroscopic characteristics. researchgate.net
Quantum chemical calculations, particularly using DFT with functionals like B3LYP, are instrumental in elucidating the electronic landscape of N-(1-cyclopropylethyl)aniline. These calculations can determine the distribution of electron density, molecular orbital energies, and other electronic descriptors that govern the molecule's reactivity.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. For N-(1-cyclopropylethyl)aniline, the HOMO is expected to be localized primarily on the aniline moiety, specifically on the nitrogen atom and the aromatic π-system, reflecting its nucleophilic and electron-donating character. The LUMO would be distributed over the aromatic ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. jmaterenvironsci.com
Calculations of electrostatic potential can map the electron-rich and electron-poor regions of the molecule, confirming the high electron density on the nitrogen atom, which is the primary site for protonation to form the hydrochloride salt.
| Calculated Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high | Indicates strong electron-donating ability and nucleophilicity. |
| LUMO Energy | Relatively low | Indicates susceptibility to electrophilic attack on the ring. |
| HOMO-LUMO Gap (ΔE) | Moderate | Reflects kinetic stability of the molecule. |
| Dipole Moment (µ) | Non-zero, significant magnitude | Indicates overall polarity of the molecule. |
| Mulliken Charge on N | Negative | Confirms the nucleophilic character of the nitrogen atom. |
Conformational analysis explores the different spatial arrangements of a molecule due to rotation around its single bonds. lumenlearning.com For N-(1-cyclopropylethyl)aniline, key rotations occur around the N-Cα bond (aniline nitrogen to the ethyl group's chiral carbon) and the Cα-Cβ bond (chiral carbon to the cyclopropyl group).
The most stable conformation will seek to minimize steric hindrance while maximizing favorable stereoelectronic interactions. lumenlearning.com Steric repulsion between the bulky cyclopropyl and phenyl groups will dictate the preferred rotational angles. The lowest energy conformer likely positions the large cyclopropyl and phenyl groups in an anti-periplanar or gauche arrangement to reduce van der Waals strain.
Ab initio and DFT methods can accurately predict spectroscopic parameters, which is a powerful tool for structural verification. nih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can obtain theoretical chemical shifts that often show excellent agreement with experimental data. researchgate.net These calculations can help assign specific peaks in an experimental spectrum and confirm the connectivity and conformation of the molecule.
Vibrational Spectroscopy: The same computational methods can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These predicted frequencies help in the assignment of vibrational modes, such as N-H stretching, C-N stretching, and the characteristic vibrations of the aromatic and cyclopropyl rings. researchgate.net
| Parameter | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.5 - 7.2 | 115 - 150 |
| N-H | 3.5 - 4.5 | - |
| Methine-H (CH-N) | 2.8 - 3.2 | 55 - 65 |
| Cyclopropyl-H | 0.2 - 0.8 | 5 - 15 |
Advanced Analytical Methodologies in Research on N 1 Cyclopropylethyl Aniline Hydrochloride
High-Resolution Mass Spectrometry for Structural Elucidation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), is indispensable for the definitive structural confirmation of N-(1-cyclopropylethyl)aniline. HRMS provides highly accurate mass measurements (typically with sub-5 ppm error), enabling the determination of the elemental composition of the parent molecule and its fragments. This capability is critical for distinguishing between compounds with the same nominal mass but different chemical formulas.
In a typical analysis, the compound is ionized using a soft ionization technique such as electrospray ionization (ESI) to generate the protonated molecular ion [M+H]⁺. Subsequent fragmentation of this precursor ion, often through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), yields a characteristic fragmentation pattern that serves as a molecular fingerprint. wikipedia.orgnih.gov
For N-(1-cyclopropylethyl)aniline, the primary fragmentation pathways are predictable based on its structure. The most common cleavage event for N-alkylanilines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in the loss of a cyclopropyl (B3062369) radical or an ethyl radical, though the cleavage of the bond between the chiral carbon and the cyclopropyl group is highly probable. Another significant fragmentation involves the cleavage of the bond between the nitrogen and the chiral carbon. The high-resolution capabilities allow for the precise mass determination of these fragments, confirming their elemental composition and supporting the proposed fragmentation pathways. nih.gov
Table 1: Predicted HRMS Fragmentation of N-(1-cyclopropylethyl)aniline [M+H]⁺
| Fragment Description | Proposed Structure | Chemical Formula | Calculated m/z |
| Protonated Molecule | C₁₁H₁₆N⁺ | [C₁₁H₁₅N+H]⁺ | 162.1277 |
| Alpha-cleavage (loss of cyclopropyl radical) | C₈H₁₁N⁺ | [C₈H₁₀N]⁺ | 120.0808 |
| Cleavage of N-C bond (aniline fragment) | C₆H₈N⁺ | [C₆H₇N+H]⁺ | 94.0651 |
| Loss of ethene from aniline (B41778) fragment | C₄H₄⁺ | [C₄H₄]⁺ | 52.0313 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure and stereochemistry of N-(1-cyclopropylethyl)aniline Hydrochloride in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced two-dimensional (2D) techniques are required for complete and unambiguous assignments. researchgate.netresearchgate.net
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
A suite of 2D NMR experiments is employed to piece together the molecular puzzle. libretexts.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. For N-(1-cyclopropylethyl)aniline, COSY would show correlations between the methine proton of the ethyl group and the methyl protons, as well as correlations among the protons within the cyclopropyl ring and the aromatic protons on the aniline ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation.
Table 2: Expected 2D NMR Correlations for N-(1-cyclopropylethyl)aniline
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC/HMBC Correlations (with ¹³C) |
| Aniline N-H | Methine (CH) | Methine (CH), Aniline C1' |
| Aromatic (C2'/C6'-H) | Aromatic (C3'/C5'-H) | Aniline C1', C3'/C5', C4' |
| Methine (CH) | Methyl (CH₃), Cyclopropyl (CH) | Methyl (CH₃), Cyclopropyl (CH), Aniline C1' |
| Methyl (CH₃) | Methine (CH) | Methine (CH), Cyclopropyl (CH) |
| Cyclopropyl (CH/CH₂) | Other Cyclopropyl (CH/CH₂) | Methine (CH), Other Cyclopropyl (C) |
Chiral NMR Solvating Agents and Shift Reagents for Enantiomeric Excess Determination
Since N-(1-cyclopropylethyl)aniline is chiral, determining its enantiomeric purity or enantiomeric excess (ee) is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a direct and accurate method for this analysis. Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.orgresearchgate.net
This interaction occurs directly in the NMR tube without the need for derivatization. rsc.org The resulting diastereomeric complexes have slightly different magnetic environments, which can lead to the resolution of specific proton or carbon signals for the R- and S-enantiomers in the NMR spectrum. rsc.org By integrating the separated signals, the ratio of the enantiomers, and thus the ee, can be precisely calculated. BINOL (1,1'-bi-2-naphthol) derivatives are effective CSAs for the enantiodifferentiation of amines. rsc.org The chemical shift difference (ΔΔδ) between the signals of the two enantiomers is a measure of the effectiveness of the CSA. acs.org
Table 3: Hypothetical ¹H NMR Data for Enantiomeric Excess Determination using a Chiral Solvating Agent (CSA)
| Proton Signal | Racemic Analyte without CSA (δ, ppm) | Racemic Analyte with CSA (δ, ppm) | Chemical Shift Difference (ΔΔδ, ppm) |
| Methine (CH) | 3.50 | R-enantiomer: 3.48S-enantiomer: 3.52 | 0.04 |
| Methyl (CH₃) | 1.30 | R-enantiomer: 1.29S-enantiomer: 1.31 | 0.02 |
Chromatographic Method Development for Purity and Isomeric Analysis
Chromatographic techniques are fundamental for assessing the purity and separating the isomers of this compound. High-Performance Liquid Chromatography (HPLC) is the primary method for purity analysis, while specialized chiral HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are used for isomeric separation and metabolomic studies, respectively.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The most common approach involves the use of a Chiral Stationary Phase (CSP). nih.govresearchgate.net These phases are composed of an enantiomerically pure selector immobilized on a solid support (typically silica). chiralpedia.com Enantiomeric separation occurs because the two enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different interaction energies, leading to different retention times.
For N-alkylanilines, polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are often highly effective. nih.gov Method development involves optimizing the mobile phase (a mixture of a nonpolar solvent like hexane and an alcohol like isopropanol or ethanol) and additives to achieve baseline separation. The separated enantiomers are typically detected using a UV detector.
Table 4: Representative Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (tR1) | 8.5 min (e.g., R-enantiomer) |
| Retention Time (tR2) | 10.2 min (e.g., S-enantiomer) |
| Resolution (Rs) | > 1.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Research Methodologies
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in complex biological matrices, making it suitable for metabolomic research. d-nb.info Due to the polarity and potentially low volatility of aniline metabolites, derivatization is often required prior to GC-MS analysis. nih.govnih.gov This process converts polar functional groups (like -NH or -OH) into less polar, more volatile derivatives.
In a metabolomic study of N-(1-cyclopropylethyl)aniline, researchers would look for potential biotransformation products. Common metabolic pathways for N-alkylanilines include hydroxylation of the aromatic ring, N-dealkylation, and oxidation of the alkyl side chain. After extraction from a biological sample (e.g., plasma or urine) and derivatization, the sample is injected into the GC-MS. The gas chromatograph separates the different metabolites, and the mass spectrometer provides mass spectra that help in their identification. epa.gov
Table 5: Potential Metabolites of N-(1-cyclopropylethyl)aniline for GC-MS Analysis
| Potential Metabolite | Biotransformation | Expected Mass Change |
| 4-Hydroxy-N-(1-cyclopropylethyl)aniline | Aromatic Hydroxylation | +16 Da |
| Aniline | N-Dealkylation | -67 Da |
| N-(1-cyclopropylethyl)-aminophenol | Aromatic Hydroxylation | +16 Da |
| 1-(phenylamino)propan-1-ol | Cyclopropyl Ring Opening/Oxidation | +18 Da |
Future Directions and Emerging Research Avenues for N 1 Cyclopropylethyl Aniline Hydrochloride
Development of Novel Catalytic Systems for its Efficient Synthesis
The efficient synthesis of N-(1-cyclopropylethyl)aniline hydrochloride is a critical first step for its broader investigation and application. Future research will likely focus on developing novel catalytic systems that offer improved yield, selectivity, and sustainability over traditional methods. The synthesis of related N-alkylanilines often involves reductive amination or cross-coupling reactions, and advancements in these areas will be directly applicable.
Key areas for development include:
Homogeneous Catalysis: The use of transition metal catalysts, such as those based on palladium, copper, and nickel, has been pivotal in C-N bond formation. Future work could explore more active and stable catalysts for the coupling of aniline (B41778) with a suitable cyclopropylethyl precursor. Research into ligands that can enhance catalyst performance and allow for lower catalyst loadings will be crucial.
Heterogeneous Catalysis: To improve catalyst recyclability and simplify product purification, the development of heterogeneous catalysts is a promising avenue. This could involve immobilizing known homogeneous catalysts on solid supports like polymers, silica (B1680970), or magnetic nanoparticles.
Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally friendly route to chiral N-(1-cyclopropylethyl)aniline if a specific stereoisomer is desired.
Below is a prospective data table illustrating potential catalytic systems for the synthesis of N-substituted anilines, which could be adapted for N-(1-cyclopropylethyl)aniline.
| Catalyst System | Precursors | Reaction Type | Potential Advantages |
| Pd(OAc)2/Buchwald Ligand | Aniline, 1-bromo-1-cyclopropylethane | Buchwald-Hartwig Amination | High functional group tolerance, good yields |
| CuI/Phenanthroline | Aniline, Cyclopropylethyl boronic acid | Chan-Lam Coupling | Milder reaction conditions |
| Raney Nickel/H2 | Aniline, Cyclopropyl (B3062369) methyl ketone | Reductive Amination | Cost-effective, scalable |
| Immobilized Lipase | Aniline, Cyclopropylethyl ester | Acylation followed by reduction | High enantioselectivity for chiral synthesis |
Exploration of Unprecedented Reaction Pathways and Chemical Transformations
The unique structural combination of an aniline ring and a cyclopropyl group in this compound opens the door to exploring novel reaction pathways. The cyclopropyl group, with its strained ring system, can participate in unique chemical transformations.
Future research could investigate:
Ring-Opening Reactions: The cyclopropyl group can undergo ring-opening under various conditions (e.g., acidic, thermal, or with transition metals) to yield different products. The interaction of the aniline nitrogen in these processes could lead to novel heterocyclic structures.
C-H Activation: Direct functionalization of the aniline ring or the cyclopropylethyl moiety through C-H activation would provide a more atom-economical approach to synthesizing derivatives of the parent compound.
Photocatalysis: The use of light to drive chemical reactions could uncover new transformations of N-(1-cyclopropylethyl)aniline, potentially leading to novel molecular scaffolds.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms will be essential for accelerating the discovery of its potential applications. nih.govnih.gov These platforms enable the rapid screening of reaction conditions and the synthesis of a large number of derivatives for biological or materials science testing. nih.gov
Key aspects of this integration include:
Miniaturization and Automation: Performing reactions on a microgram or nanomole scale significantly reduces the consumption of materials and allows for a vast number of experiments to be conducted in a short period. nih.govnih.gov
Rapid Analysis: The use of high-throughput analytical techniques, such as mass spectrometry, is crucial for quickly assessing the outcomes of the numerous reactions performed.
Data-Driven Optimization: The large datasets generated from HTE can be used in conjunction with machine learning algorithms to predict optimal reaction conditions and guide further experimentation.
The table below outlines a hypothetical high-throughput screening workflow for the optimization of a reaction involving an aniline derivative.
| Step | Description | Technology |
| 1. Library Design | Design a library of catalysts, ligands, and bases to be screened. | - |
| 2. Reaction Setup | Dispense reagents into a multi-well plate using automated liquid handlers. | Robotic liquid handlers |
| 3. Reaction | Run the reactions under controlled temperature and atmosphere. | Automated reaction blocks |
| 4. Quenching & Dilution | Stop the reactions and prepare samples for analysis. | Automated liquid handlers |
| 5. Analysis | Analyze the reaction outcomes using high-throughput techniques. | LC-MS, GC-MS |
| 6. Data Processing | Process the analytical data to determine yields and identify successful conditions. | Automated data analysis software |
Application in Advanced Materials Science Research (e.g., as a monomer in specialized polymer chemistry)
Aniline and its derivatives are well-known precursors to conducting polymers and other functional materials. qorganica.comfluorochem.co.uk The presence of the cyclopropylethyl group could impart unique properties to polymers derived from N-(1-cyclopropylethyl)aniline.
Potential research directions include:
Synthesis of Novel Polymers: The polymerization of N-(1-cyclopropylethyl)aniline could lead to new conducting polymers with modified solubility, processability, and electronic properties. The cyclopropyl group could also be used as a cross-linking site.
Development of Functional Materials: The compound could be incorporated into materials for applications in sensors, organic electronics, or as a component in specialized coatings and adhesives.
Continued Contributions of Theoretical Chemistry to Predictive Modeling and Reaction Design
Theoretical chemistry and computational modeling will play a vital role in guiding the future research of this compound. chemscene.com Quantum mechanical calculations can be used to predict the compound's properties and to model potential reaction pathways.
Areas where theoretical chemistry will be impactful:
Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to understand the electronic structure of the molecule and predict its reactivity in various chemical transformations.
Mechanism Elucidation: Computational studies can help to elucidate the mechanisms of novel reactions, providing insights that can be used to optimize reaction conditions.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or material properties of derivatives of N-(1-cyclopropylethyl)aniline, thus guiding the synthesis of new compounds with desired characteristics. chemscene.com
Q & A
Q. What are the optimal synthetic routes for N-(1-cyclopropylethyl)aniline Hydrochloride, and how can side reactions be minimized?
The synthesis typically involves reacting N-(1-cyclopropylethyl)aniline with hydrogen chloride gas under controlled conditions. Key parameters include maintaining temperatures above 250°C to ensure efficient salt formation while avoiding decomposition . Side reactions, such as over-alkylation or cyclopropane ring opening, can be mitigated by using anhydrous solvents (e.g., dry ethanol) and slow addition of HCl. Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield and purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- NMR spectroscopy : Confirm the presence of cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>95% recommended for biological assays) .
- Mass spectrometry : Validate the molecular ion peak at m/z 209.7 (free base) and 246.1 (hydrochloride form) .
Q. What are the solubility and stability profiles of this compound in common solvents?
The compound is highly soluble in polar solvents like water (≥50 mg/mL at 25°C) and methanol but exhibits limited solubility in non-polar solvents (e.g., hexane). Stability tests show it remains intact for >6 months when stored at −20°C in airtight, light-protected containers. Degradation products (e.g., free aniline) can be monitored via TLC using silica gel plates and UV visualization .
Q. What safety precautions are critical during handling?
- Use PPE (gloves, goggles) to avoid skin/eye contact, as hydrochloride salts can cause irritation.
- Work in a fume hood to prevent inhalation of fine particles.
- Emergency protocols: For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s reactivity in catalytic coupling reactions?
The cyclopropyl moiety enhances steric hindrance, limiting undesired ortho-substitution in cross-coupling reactions (e.g., Suzuki-Miyaura). However, its strain energy (~27 kcal/mol) can promote ring-opening under strong acidic or oxidative conditions. Researchers should optimize catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures (60–80°C) to balance reactivity and stability .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antitumor vs. cytotoxic effects)?
Discrepancies often arise from assay-specific conditions:
- In vitro vs. in vivo models : Tumor reduction in xenografts (e.g., breast cancer models ) may not correlate with cytotoxicity in 2D cell cultures due to microenvironment differences.
- Dose optimization : Test a broad concentration range (1 nM–100 µM) to identify therapeutic windows.
- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalization) .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate substituent effects?
- Comparative analogs : Synthesize derivatives with substituents like fluoro (electron-withdrawing) or methoxy (electron-donating) groups on the aniline ring.
- Biological assays : Test antimicrobial (e.g., MIC against S. aureus), anti-inflammatory (COX-2 inhibition), and antitumor (MTT assay) activities.
- Computational modeling : Use DFT calculations to correlate electronic properties (HOMO/LUMO) with activity trends .
Q. What advanced techniques validate the compound’s role in proteomics or protein interaction studies?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., kinase domains).
- Cryo-EM : Resolve structural changes in protein complexes upon ligand binding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
Q. How can reaction scalability be improved for industrial-grade synthesis without compromising purity?
Q. What analytical challenges arise in detecting trace degradation products, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
